molecular formula C8H6ClNO2S B8703001 2-Chloro-5-(methylsulfonyl)benzonitrile CAS No. 99902-99-5

2-Chloro-5-(methylsulfonyl)benzonitrile

Cat. No.: B8703001
CAS No.: 99902-99-5
M. Wt: 215.66 g/mol
InChI Key: XDFBYPLOWNNVIU-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)benzonitrile is an aromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at position 2 and a methylsulfonyl (-SO₂CH₃) group at position 5.

Properties

CAS No.

99902-99-5

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

2-chloro-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6ClNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI Key

XDFBYPLOWNNVIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Molecular Formula Physical State Solubility Key Physical Traits
2-Chloro-5-(methylsulfonyl)benzonitrile - C₈H₅ClNO₂S Solid* Moderate polarity* Likely low water solubility due to aromatic nitrile
2-Chloro-5-(trifluoromethyl)benzonitrile 328-87-0 C₈H₃ClF₃N Solid Insoluble in water Lipophilic (trifluoromethyl enhances hydrophobicity)
2-Chloro-5-methylbenzonitrile 4387-32-0 C₈H₆ClN Solid Not specified Less polar (methyl is electron-donating)
2-Chloro-5-(1,1-difluoro-2-hydroxyethyl)benzonitrile - C₉H₆ClF₂NO Colorless solid Not reported Hydroxyl group may increase solubility in polar solvents

*Inferred from structural analogs.

Chemical Reactivity and Stability

  • 2-Chloro-5-(methylsulfonyl)benzonitrile :
    The methylsulfonyl group is electron-withdrawing, directing electrophilic substitution to the meta/para positions. It is likely stable under neutral conditions but may hydrolyze under strong acidic or basic conditions, releasing toxic byproducts (e.g., HCN) .

  • 2-Chloro-5-(trifluoromethyl)benzonitrile: Reacts violently with acids, releasing toxic gases (e.g., hydrogen cyanide). Stable under normal conditions but incompatible with strong oxidizers and bases .
  • 2-Chloro-5-methylbenzonitrile: The methyl group is less reactive, but the nitrile moiety remains susceptible to hydrolysis. No significant incompatibilities reported .

Toxicity and Hazards

Compound Name Acute Hazards Chronic Risks Regulatory Status
2-Chloro-5-(methylsulfonyl)benzonitrile Potential skin/eye irritation; may release toxic gases (HCN) upon decomposition* Limited data; possible respiratory effects due to nitrile group Not listed in TSCA/NDSL*
2-Chloro-5-(trifluoromethyl)benzonitrile Toxic if inhaled/swallowed; releases HCN with acids RADS (Reactive Airways Dysfunction Syndrome); thyroid dysfunction Listed in TSCA
2-Chloro-5-methylbenzonitrile Limited hazard data; likely less toxic than fluorinated analogs No chronic data reported Not regulated

*Inferred from structural analogs.

Key Research Findings

Substituent Effects on Reactivity :

  • Trifluoromethyl and methylsulfonyl groups enhance electrophilic substitution resistance compared to methyl .
  • Nitrile groups in all analogs pose hydrolysis risks, necessitating careful handling .

Methylsulfonyl analogs may have lower volatility but similar chronic risks as other nitriles .

Regulatory Implications :

  • Only 2-Chloro-5-(trifluoromethyl)benzonitrile is listed under TSCA, highlighting stricter controls for fluorinated compounds .

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